molecular formula C15H26N6O2 B14946490 N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14946490
M. Wt: 322.41 g/mol
InChI Key: REQWJGFAZPQXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is a compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the substitution of chlorine atoms in cyanuric chloride with morpholine and diethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the morpholine or diethylamine groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazine derivatives such as:

Uniqueness

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is unique due to its specific combination of morpholine and diethylamine groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C15H26N6O2

Molecular Weight

322.41 g/mol

IUPAC Name

N,N-diethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26N6O2/c1-3-19(4-2)13-16-14(20-5-9-22-10-6-20)18-15(17-13)21-7-11-23-12-8-21/h3-12H2,1-2H3

InChI Key

REQWJGFAZPQXCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.